Ethyl 7-oxoheptanoate
Overview
Description
Ethyl 7-oxoheptanoate is an organic compound with the chemical formula C9H16O3. It is a colorless liquid with a fruity aroma and is commonly used as a spice, food additive, and spice intermediate . This compound is also known for its applications in the synthesis of various pharmaceuticals and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 7-oxoheptanoate can be achieved through the esterification reaction of pimelic acid and anhydride. A common method involves esterifying pimelic acid and ethanol using a catalyst such as sulfuric acid, hydrochloric acid, or acetic acid to accelerate the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the Grignard reaction. This method includes reacting 1-bromo-5-chloropentane with magnesium to obtain a Grignard reagent reaction solution. This solution then undergoes a condensation reaction with diethyl oxalate, followed by treatment to obtain the crude product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols from this compound.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 7-oxoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: this compound is involved in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 7-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 7-chloro-2-oxoheptanoate: This compound is similar in structure but contains a chlorine atom, which can alter its reactivity and applications.
Ethyl 7-bromo-3-oxoheptanoate: Another similar compound with a bromine atom, used in different synthetic applications.
Uniqueness: Ethyl 7-oxoheptanoate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its fruity aroma also makes it valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
ethyl 7-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMZPCAODNNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192953 | |
Record name | Ethyl 7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3990-05-4 | |
Record name | Heptanoic acid, 7-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3990-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-oxoheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-oxoheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the synthetic route for Ethyl 7-oxoheptanoate described in the research?
A1: The research highlights a simplified synthesis of both Mthis compound and this compound [, ]. The key advantage lies in using readily available starting materials like cycloheptanone and potassium persulfate. This makes the process more efficient compared to potentially more complex synthetic routes.
Q2: The research mentions using PCC as an oxidizing agent. What is significant about this choice in the synthesis?
A2: PCC, or pyridinium chlorochromate, is a mild oxidizing agent. In the context of this synthesis [, ], its use is crucial for selectively oxidizing the 7-hydroxyheptanoate intermediate to the desired 7-oxoheptanoate (whether it's the methyl or ethyl ester). Using a stronger oxidizing agent might risk further unwanted reactions.
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